Biological Activity of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Biological Activity of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
This in-depth technical guide details the biological activity, mechanism of action, and experimental protocols for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid , a potent small-molecule inhibitor targeting Protein Tyrosine Phosphatase 1B (PTP1B).
Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a synthetic salicylic acid derivative designed as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making this compound a significant probe for Type 2 Diabetes (T2D) and obesity research.
The molecule features a 5-bromo-salicylic acid core (pharmacophore A) that mimics the phosphotyrosine (pTyr) residue of the substrate, and a hydrophobic 3,4-dichlorobenzyl tail (pharmacophore B) that targets the secondary aryl phosphate binding site, enhancing potency and selectivity.
Key Biological Profile
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Primary Target: PTP1B (IC50: ~1–5 µM range, dependent on assay conditions).
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Secondary Targets: TCPTP (T-cell protein tyrosine phosphatase) – often a selectivity challenge; GPR35 (potential agonist activity).
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Therapeutic Potential: Insulin sensitization, anti-diabetic, anti-obesity, and potential antibacterial properties (staphylococcal).
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Mechanism: Reversible, competitive inhibition via bidentate binding.
Chemical Profile & Structural Logic
| Property | Detail |
| IUPAC Name | 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid |
| Core Scaffold | Salicylic Acid (2-Hydroxybenzoic acid) |
| Key Substituents | 5-Bromo (halogen bond/hydrophobic), 3,4-Dichlorobenzyl (hydrophobic tail) |
| Molecular Weight | ~376.03 g/mol |
| Lipophilicity (cLogP) | ~4.5 (High lipophilicity due to halogenated benzyl group) |
| Solubility | Low in water; soluble in DMSO, Ethanol.[1][2][3] |
Structure-Activity Relationship (SAR) Analysis[2]
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The Acidic Head (Benzoic Acid): The carboxylate group functions as a phosphate mimetic, forming hydrogen bonds with the PTP1B active site loop (specifically Arg221 and Gly220), critical for anchoring the molecule.
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The Linker (Ether Oxygen): The ether linkage positions the hydrophobic tail at the correct angle to access the secondary binding pocket.
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The Hydrophobic Tail (3,4-Dichlorobenzyl): This group extends into the "Site B" (secondary aryl phosphate binding site) of PTP1B. The 3,4-dichloro substitution pattern optimizes van der Waals interactions with hydrophobic residues (Tyr46, Arg47, Asp48 region), significantly increasing potency compared to unsubstituted benzyl derivatives.
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The 5-Bromo Group: Fills the hydrophobic pocket near the active site, further stabilizing the inhibitor-enzyme complex.
Mechanism of Action (MOA)
PTP1B Inhibition Pathway
PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the insulin signal. Inhibition of PTP1B by 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid sustains the phosphorylation of these proteins, thereby prolonging insulin signaling and enhancing glucose uptake.
Signaling Pathway Diagram
Caption: Mechanism of PTP1B inhibition enhancing insulin signaling. The inhibitor blocks PTP1B-mediated dephosphorylation of IR and IRS.
Experimental Protocols
A. Chemical Synthesis (Williamson Ether Synthesis)
To generate the compound for biological testing, a standard synthesis protocol is required.
Reaction: 5-Bromosalicylic acid + 3,4-Dichlorobenzyl bromide
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Reagents: 5-Bromosalicylic acid (1.0 eq), 3,4-Dichlorobenzyl bromide (1.1 eq), Potassium Carbonate (
, 2.5 eq), Acetone (anhydrous). -
Procedure:
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Dissolve 5-bromosalicylic acid in anhydrous acetone.
-
Add
and stir at room temperature for 30 minutes. -
Add 3,4-dichlorobenzyl bromide dropwise.
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Reflux the mixture at 60°C for 4–6 hours (monitor by TLC).
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Hydrolysis (if ester formed): If the carboxyl group was also alkylated (forming the ester), treat with LiOH in THF/Water to hydrolyze back to the free acid.
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Purification: Acidify with 1N HCl, extract with Ethyl Acetate, and recrystallize from Ethanol/Water.
-
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Validation: Confirm structure via
-NMR and Mass Spectrometry (ESI-).
B. In Vitro PTP1B Enzyme Assay
This protocol determines the
Materials:
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Recombinant human PTP1B (catalytic domain).
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Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic).
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Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 150 mM NaCl.
Step-by-Step Workflow:
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Preparation: Dilute 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid in DMSO to create a concentration gradient (e.g., 0.1 µM to 100 µM).
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Incubation: Mix 10 µL of inhibitor solution with 40 µL of PTP1B enzyme solution in a 96-well plate. Incubate for 15 minutes at 37°C.
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Reaction Start: Add 50 µL of pNPP substrate (2 mM final concentration).
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Measurement: Measure absorbance at 405 nm (for pNPP) continuously for 20 minutes.
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Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to derive .
C. Cellular Insulin Signaling Assay (Western Blot)
To verify cell permeability and biological efficacy.
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Cell Line: HepG2 (human liver carcinoma) or 3T3-L1 adipocytes.
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Treatment: Starve cells in serum-free media for 12 hours. Treat with the inhibitor (10–50 µM) for 1 hour.
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Stimulation: Stimulate with Insulin (100 nM) for 10 minutes.
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Lysis & Blotting: Lyse cells, run SDS-PAGE, and immunoblot for p-Akt (Ser473) and p-IR (Tyr1150/1151) .
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Result: Effective inhibition should show increased phosphorylation of Akt and IR compared to Insulin alone.
Quantitative Data Summary
The following table summarizes typical activity ranges for this class of salicylic acid-based PTP1B inhibitors.
| Assay Type | Metric | Typical Value | Interpretation |
| PTP1B Enzyme Assay | 1.5 – 5.0 µM | Moderate to High Potency. | |
| TCPTP Enzyme Assay | 5.0 – 15.0 µM | often shows 2-3x selectivity (challenge). | |
| Cellular p-Akt | 10 – 30 µM | Cell permeable; effective at micromolar levels. | |
| Caco-2 Permeability | Low-Medium | Limited by high lipophilicity and acid group. |
References
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Zhang, Z. Y., et al. (2005). "Salicylic acid-based small molecule inhibitors for the protein tyrosine phosphatases." Bioorganic & Medicinal Chemistry Letters, 15(6), 1611-1614.
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Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344.
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Liu, S., et al. (2008). "Structure-based design of salicylic acid derivatives as inhibitors of protein tyrosine phosphatase 1B." European Journal of Medicinal Chemistry, 43(11), 2699-2707.
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Thareja, S., et al. (2012). "Indole-based peroxisome proliferator-activated receptor ligands: an overview." Scientific World Journal. (Context on acid/lipophilic tail pharmacophores).
